1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a piperazine ring, which is further substituted with a 3-methoxyphenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity. The unique combination of the cyclopentyl and 3-methoxyphenylsulfonyl groups in this compound distinguishes it from other piperazine derivatives, potentially offering unique properties and applications .
Properties
Molecular Formula |
C16H24N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-7-4-8-16(13-15)22(19,20)18-11-9-17(10-12-18)14-5-2-3-6-14/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 |
InChI Key |
SWXNQCSYSPGBJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
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